N-methyloxetan-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyloxetan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-5-4-2-6-3-4/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUIXJPRSYHSLHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676704 | |

| Record name | N-Methyloxetan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952182-03-5 | |

| Record name | N-Methyl-3-oxetanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyloxetan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 952182-03-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Rise of Strained Scaffolds in Medicinal Chemistry

An In-Depth Technical Guide to N-Methyloxetan-3-amine: A Versatile Building Block in Modern Drug Discovery

In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved physicochemical and pharmacokinetic properties is relentless. Historically, medicinal chemists have often relied on common, planar, and frequently lipophilic aromatic systems. However, the last two decades have seen a paradigm shift towards incorporating three-dimensional, sp³-rich scaffolds to escape "flatland" and access more favorable drug-like properties.[1] Among these, small, strained heterocyclic rings like oxetanes have emerged as powerful tools.[2][3]

The oxetane ring, a four-membered ether, is not merely a passive linker. Its inherent ring strain (approx. 106 kJ/mol) and the electronegativity of the oxygen atom create a unique electronic and conformational profile.[3] When incorporated into a larger molecule, an oxetane can act as a "conformational anchor," influencing the spatial arrangement of appended functionalities. More importantly, it serves as a valuable bioisostere, often replacing less desirable groups like gem-dimethyl or carbonyl moieties.[4][5] This substitution can profoundly enhance aqueous solubility, improve metabolic stability, and reduce the lipophilicity of a parent compound, all critical parameters in optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2][4]

This guide focuses on a particularly useful derivative: This compound . This molecule combines the beneficial properties of the oxetane core with a secondary amine, a common functional group for forging connections to a parent scaffold. As a Senior Application Scientist, this document aims to provide researchers, chemists, and drug development professionals with a comprehensive understanding of its structure, properties, synthesis, and strategic applications.

Core Molecular Structure and Physicochemical Properties

This compound (CAS No. 952182-03-5) is a simple yet elegant building block. Its structure consists of a central oxetane ring with a methylamino group attached at the 3-position.

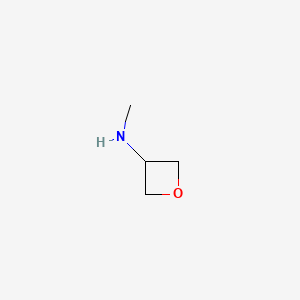

Caption: 2D representation of this compound.

The key physicochemical properties are summarized in the table below. These values are essential for planning reactions, purification, and for computational modeling of drug candidates.

| Property | Value | Source(s) |

| CAS Number | 952182-03-5 | [6][7] |

| Molecular Formula | C₄H₉NO | [6] |

| Molecular Weight | 87.12 g/mol | [6] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 121.4 °C | |

| Density | 0.979 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.443 | |

| Topological Polar Surface Area (TPSA) | 21.26 Ų | [6] |

| LogP (calculated) | -0.3954 | [6] |

| Flash Point | 40 °C (104 °F) | |

| Storage Temperature | 2-8°C, protect from light | [6] |

Spectroscopic Profile: A Guide to Characterization

Accurate characterization is the bedrock of chemical research. While experimental spectra for every batch should be acquired, the following provides an authoritative guide to the expected spectroscopic features of this compound based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl, amine, and oxetane ring protons. The N-H proton signal can be broad and its chemical shift is concentration-dependent.[8] The addition of D₂O will cause the N-H signal to disappear, confirming its assignment.[8] The protons on the carbons adjacent to the nitrogen and oxygen will be deshielded and appear further downfield.[9]

-

¹³C NMR: The carbon spectrum will show four distinct signals corresponding to the four unique carbon environments. The carbons bonded to the heteroatoms (N and O) will be shifted downfield due to the electron-withdrawing effects of these atoms.[8]

| Expected ¹H NMR Data (Predicted) | |

| Assignment | Approx. Chemical Shift (ppm) |

| -CH₃ (methyl) | 2.3 - 2.5 |

| -NH (amine) | 0.5 - 2.0 (broad, variable) |

| -CH -N (oxetane C3) | 3.0 - 3.5 |

| -CH ₂-O (oxetane C2, C4) | 4.5 - 4.8 |

| Expected ¹³C NMR Data (Predicted) | |

| Assignment | Approx. Chemical Shift (ppm) |

| -C H₃ (methyl) | 30 - 35 |

| -C H-N (oxetane C3) | 55 - 65 |

| -C H₂-O (oxetane C2, C4) | 70 - 80 |

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups.

| Expected IR Absorption Bands | |

| Vibration | Approx. Wavenumber (cm⁻¹) |

| N-H Stretch (secondary amine) | 3300 - 3500 (weak to medium) |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C-O-C Stretch (ether) | 1000 - 1150 (strong, characteristic) |

| C-N Stretch (aliphatic amine) | 1000 - 1250 |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. For an amine, the molecular ion peak ([M]⁺) will have an odd nominal mass, consistent with the nitrogen rule.[8]

-

Expected [M+H]⁺: 88.0757 (for high-resolution MS)

-

Key Fragmentation: The most likely fragmentation pathway is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This would lead to characteristic fragment ions.

Synthesis and Reactivity

Synthetic Approaches

While numerous proprietary methods exist, a common laboratory-scale synthesis of 3-aminooxetanes involves intramolecular cyclization strategies.[5] A generalized, plausible route to this compound starts from a suitable precursor like epichlorohydrin, which can be opened and subsequently cyclized.

Caption: Generalized synthetic workflow for oxetane amine derivatives.

A more specific approach reported in the literature involves the Horner-Wadsworth-Emmons reaction of oxetan-3-one to form an α,β-unsaturated ester, followed by an aza-Michael addition of methylamine.[10] This highlights the versatility of oxetan-3-one as a key intermediate for accessing a variety of 3-substituted oxetanes.[4]

Core Reactivity

The reactivity of this compound is dominated by its secondary amine functionality.

-

N-Alkylation/N-Arylation: The amine readily participates in nucleophilic substitution and cross-coupling reactions (e.g., Buchwald-Hartwig amination) to attach the oxetane motif to a larger scaffold.

-

Amide/Sulfonamide Formation: It reacts with activated carboxylic acids (e.g., acid chlorides, esters) or sulfonyl chlorides to form the corresponding amides and sulfonamides.

-

Reductive Amination: It can be used as the amine component in reductive amination reactions with aldehydes and ketones.

The oxetane ring itself is generally stable under many common reaction conditions, but its stability can be context-dependent.[2] It is more robust than the analogous epoxide (oxirane) ring but can be susceptible to ring-opening under strongly acidic or Lewis acidic conditions.[11] This relative stability is a key advantage, allowing for selective manipulation of the amine group while preserving the oxetane core.[2]

Applications in Drug Discovery: The Power of Bioisosterism

The primary value of this compound lies in its application as a versatile building block and a bioisosteric replacement for other common chemical groups.

A Superior Alternative to Morpholine

Morpholine is a ubiquitous heterocycle in medicinal chemistry, often used to improve solubility. However, it is frequently associated with metabolic liabilities, particularly oxidation of the carbons alpha to the oxygen or nitrogen atoms.[12] Spirocyclic oxetanes, and by extension pendant oxetanes like the one derived from this compound, can serve as excellent bioisosteres for morpholine.[1][4]

Caption: N-methyloxetanyl group as a bioisostere for morpholine.

The replacement offers several advantages:

-

Improved Metabolic Stability: The oxetane ring lacks the easily oxidizable protons found in morpholine, often leading to a better metabolic profile.[2][3]

-

Enhanced Solubility: The polar nature of the oxetane can significantly increase the aqueous solubility of the parent molecule.[4]

-

Reduced Basicity: The introduction of a proximal oxetane can lower the pKa of the amine, which can be beneficial for avoiding off-target effects like hERG inhibition.[3]

-

Vectorial Exit: The 3D structure of the oxetane provides a defined exit vector from the core scaffold, allowing for more precise exploration of binding pockets.

Replacement for gem-Dimethyl and Carbonyl Groups

The oxetane moiety occupies a similar volume to a gem-dimethyl group but is significantly more polar.[3] Replacing a lipophilic gem-dimethyl group with an oxetane can therefore improve solubility and reduce metabolic degradation without a significant steric penalty.[4] It can also serve as a non-reducible surrogate for a carbonyl group, mimicking its hydrogen-bonding ability while being metabolically robust.[5]

Experimental Protocols

The following protocols provide a self-validating framework for the characterization of this compound and its derivatives. The causality behind each step is explained to ensure robust and reproducible results.

Protocol 1: NMR Spectroscopic Analysis

-

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

-

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O). Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm) if using an aprotic solvent like CDCl₃. Rationale: TMS provides a sharp, inert reference point for accurate chemical shift calibration.

-

Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (≥400 MHz). For ¹H NMR, use standard acquisition parameters. For ¹³C NMR, use a proton-decoupled sequence to simplify the spectrum to single lines for each unique carbon. Rationale: Higher field strength provides better signal dispersion and resolution.

-

Confirmation (Optional): To confirm the N-H proton, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The N-H peak should diminish or disappear. Rationale: Acidic protons readily exchange with deuterium, which is not observed in ¹H NMR.

-

Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Integrate the ¹H signals to determine proton ratios.

-

Protocol 2: Safety and Handling

This compound is a flammable liquid and requires careful handling. It is classified as acutely toxic (oral), a skin irritant, and can cause serious eye damage.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Ventilation: Handle the compound in a well-ventilated chemical fume hood. Rationale: This prevents the inhalation of potentially harmful vapors.

-

Storage: Store in a tightly sealed container in a cool, well-ventilated area away from heat, sparks, and open flames.[6] Recommended storage is at 2-8°C.

-

Fire Safety: Keep away from sources of ignition. Use dry sand, dry chemical, or alcohol-resistant foam for extinguishment.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just another building block; it is a strategic tool for molecular design. Its unique combination of a strained, polar oxetane ring and a reactive secondary amine allows medicinal chemists to systematically address common challenges in drug development, such as poor solubility and metabolic instability. By understanding its fundamental properties, reactivity, and role as a bioisostere, researchers can effectively leverage this compound to create safer, more effective therapeutic agents.

References

-

Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-46. [Link]

-

3-Amino-3-methyloxetane. PubChem, National Institutes of Health. [Link]

-

Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. [Link]

-

Combining oxiranes and oxetanes to enhance kinetics and improve physical properties. RadTech. [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central, National Institutes of Health. [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]

-

Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition. PubMed Central, National Institutes of Health. [Link]

-

A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine. ResearchGate. [Link]

-

3-ethyl-n-methyloxetan-3-amine (C6H13NO). PubChemLite. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

-

Bioisosteres v2 - Recent Trends and Tactics. Baran Lab, Scripps Research. [Link]

-

Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv. [Link]

-

proton NMR spectrum of N-methylethanamine (ethylmethylamine). Doc Brown's Chemistry. [Link]

-

Amine Reactivity. Michigan State University Chemistry. [Link]

-

Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

N-ethyl-N-methyloctan-3-amine. PubChem, National Institutes of Health. [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemscene.com [chemscene.com]

- 7. This compound [sobekbio.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. mdpi.com [mdpi.com]

- 11. radtech.org [radtech.org]

- 12. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]

N-Methyloxetan-3-amine: A Technical Guide for the Modern Medicinal Chemist

Introduction: The Rise of the Oxetane Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. Among the more recent additions to the medicinal chemist's toolkit, the oxetane ring has emerged as a compelling structural motif.[1][2] This four-membered cyclic ether, once considered a niche entity, is now strategically employed to fine-tune the physicochemical properties of drug candidates, thereby overcoming common hurdles in drug development such as poor solubility and metabolic instability.[3][4] N-methyloxetan-3-amine (CAS Number: 952182-03-5), the subject of this technical guide, represents a key building block that embodies the advantageous properties of the oxetane scaffold, offering a unique combination of a polar heterocyclic core and a secondary amine for versatile chemical elaboration.

This guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties and synthesis to its strategic applications in contemporary drug design. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide not just procedural details but also a deeper understanding of the scientific rationale that underpins its use.

Physicochemical Properties and Structural Attributes

This compound is a colorless to pale yellow liquid under standard conditions, possessing a unique set of properties derived from its compact and polar structure.[5][6] The presence of both a hydrogen bond acceptor (the oxetane oxygen) and a hydrogen bond donor (the secondary amine) within a small, sp³-rich framework imparts a favorable hydrophilic character.[4]

| Property | Value | Source(s) |

| CAS Number | 952182-03-5 | [4] |

| Molecular Formula | C₄H₉NO | [4] |

| Molecular Weight | 87.12 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [6] |

| Topological Polar Surface Area (TPSA) | 21.3 Ų | [3] |

| Predicted XLogP3 | -0.5 | [3] |

| Boiling Point (Predicted) | 112.3 ± 33.0 °C (at 760 Torr) | [3] |

| Density (Predicted) | 0.965 g/cm³ | [3] |

The oxetane ring in this compound serves as a bioisosteric replacement for more common, and often less desirable, functional groups in drug candidates. For instance, it can act as a more polar substitute for a gem-dimethyl group, maintaining a similar steric profile while improving aqueous solubility and potentially blocking sites of metabolic oxidation.[2]

Synthesis of this compound: A Representative Protocol

Representative Synthesis Workflow

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. echemi.com [echemi.com]

- 4. chemscene.com [chemscene.com]

- 5. CAS 952182-03-5: N-Methyl-3-oxetanamine | CymitQuimica [cymitquimica.com]

- 6. This compound | 952182-03-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Spectral data for N-methyloxetan-3-amine (NMR, IR, MS)

An In-depth Technical Guide to the Predicted Spectral Characteristics of N-methyloxetan-3-amine for Advanced Research Applications

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This compound is a valuable saturated heterocyclic building block in modern medicinal chemistry, prized for the desirable physicochemical properties the oxetane ring imparts to parent molecules. As with any novel compound, unambiguous structural confirmation is paramount for its use in synthesis and drug development. This guide provides a comprehensive, predictive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra for this specific molecule, this document leverages spectral data from close structural analogs and first-principle spectroscopic theory to establish a reliable reference for its characterization. Detailed, field-tested protocols for data acquisition are also provided to ensure researchers can generate high-quality, reproducible data.

Introduction and Molecular Structure

The oxetane motif has gained significant traction as a "magic moiety" in drug discovery, often serving as a bioisostere for gem-dimethyl or carbonyl groups. Its incorporation can lead to improved metabolic stability, aqueous solubility, and lipophilicity. This compound, a key synthon, combines the benefits of the oxetane ring with a secondary amine for further functionalization.

Accurate characterization is the bedrock of chemical synthesis. This guide establishes the expected spectral signature of the title compound to aid researchers in its identification and quality control.

Caption: Molecular structure of this compound with IUPAC numbering.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predictions below are based on analysis of structurally related compounds, including oxetane, 3-methyloxetane, and N-methylamines, and account for the inductive effects of the oxygen and nitrogen atoms.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show five distinct signals. The protons on the oxetane ring (H-2 and H-4) are diastereotopic, meaning they are chemically non-equivalent and should appear as distinct multiplets.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| H-2, H-4 | 4.6 - 4.8 | Multiplet | J ≈ 6-8 Hz | CH₂-O | These protons are adjacent to the highly electronegative oxygen atom, resulting in a significant downfield shift. They are coupled to the H-3 proton. |

| H-3 | 3.5 - 3.7 | Multiplet | J ≈ 6-8 Hz | CH-N | This proton is shifted downfield by both the adjacent nitrogen and the ring oxygen. It is coupled to the H-2 and H-4 protons. |

| H-5 | 2.45 | Singlet | N/A | N-CH₃ | The methyl group attached to the nitrogen will appear as a singlet. Its chemical shift is characteristic of N-alkyl groups. |

| NH | 1.5 - 2.5 | Broad Singlet | N/A | N-H | The N-H proton signal is often broad due to quadrupole broadening and exchange. Its chemical shift can be highly variable depending on solvent and concentration. |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to show three signals for the oxetane ring carbons and one for the methyl group, for a total of four distinct carbon environments.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| C-2, C-4 | 75 - 80 | CH₂-O | These carbons are directly attached to the electronegative oxygen, causing a strong downfield shift into the characteristic range for ethers. |

| C-3 | 55 - 60 | CH-N | This carbon is attached to nitrogen, resulting in a moderate downfield shift. |

| C-5 | 35 - 40 | N-CH₃ | The N-methyl carbon appears in the typical aliphatic amine region. |

Predicted Infrared (IR) Spectroscopy

IR spectroscopy provides critical information about the functional groups present in a molecule. The data is predicted based on characteristic vibrational frequencies for secondary amines and cyclic ethers.

| Predicted Absorption Band (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3300 - 3350 | Weak-Medium, Sharp | N-H Stretch | Secondary Amine |

| 2950 - 2980 | Medium-Strong | C-H Stretch (Asymmetric) | Aliphatic CH₂, CH₃ |

| 2850 - 2880 | Medium-Strong | C-H Stretch (Symmetric) | Aliphatic CH₂, CH₃ |

| 1450 - 1480 | Medium | C-H Bend | Aliphatic CH₂, CH₃ |

| 1100 - 1150 | Strong | C-N Stretch | Aliphatic Amine |

| 950 - 980 | Strong | C-O-C Stretch (Asymmetric) | Cyclic Ether (Oxetane Ring) |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. Electron Ionization (EI) is assumed for this prediction.

-

Molecular Ion (M⁺): The molecular weight of this compound (C₄H₉NO) is 87.12 g/mol . The molecular ion peak is expected at m/z = 87 .

-

Major Fragmentation: The most likely fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. This is a highly favorable process that results in a resonance-stabilized iminium cation.

Caption: Predicted primary fragmentation pathway for this compound in EI-MS.

The base peak in the mass spectrum is predicted to be the iminium cation at m/z = 57 . This results from the cleavage of the C2-C3 bond (or C3-C4 bond), which is the most favorable alpha-cleavage event.

Experimental Protocols for Spectroscopic Analysis

Adherence to standardized protocols is essential for data quality and reproducibility. The following sections outline best-practice methodologies for the characterization of this compound.

Workflow for Spectroscopic Characterization

Caption: General workflow for the complete spectroscopic characterization of a novel compound.

Protocol for NMR Spectroscopy

-

Rationale for Solvent Selection: Chloroform-d (CDCl₃) is a standard choice for its versatility. However, the N-H proton may exchange or have a broad, poorly resolved signal. For unambiguous observation of the N-H proton, Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended, as it slows down the exchange rate.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃).

-

Cap the tube and gently invert several times to ensure the sample is fully dissolved.

-

-

Instrument Parameters (400 MHz Spectrometer):

-

¹H Experiment:

-

Pulse Program: zg30 (standard 30-degree pulse).

-

Spectral Width: 16 ppm.

-

Number of Scans: 8-16 (adjust for concentration).

-

Relaxation Delay (d1): 2 seconds.

-

-

¹³C Experiment:

-

Pulse Program: zgpg30 (proton-decoupled).

-

Spectral Width: 240 ppm.

-

Number of Scans: 1024 or more (as ¹³C is less sensitive).

-

Relaxation Delay (d1): 2 seconds.

-

-

Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Rationale: ATR is a modern, rapid technique that requires minimal sample preparation, making it ideal for liquid samples.

-

Methodology:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a swab soaked in isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the empty crystal. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions.

-

Place one to two drops of neat this compound directly onto the center of the ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

-

Clean the crystal thoroughly with isopropanol after analysis.

-

Protocol for Mass Spectrometry

-

Rationale for Ionization Method: Electrospray Ionization (ESI) is often preferred for polar molecules containing basic amine sites as it is a soft ionization technique that readily forms protonated molecules [M+H]⁺. Electron Ionization (EI) is a higher-energy method that provides valuable fragmentation data for structural elucidation.

-

Methodology (ESI):

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the spectrum in positive ion mode. The primary ion observed should be the protonated molecule [M+H]⁺ at m/z = 88 .

-

Conclusion

This guide provides a robust, predictive framework for the spectroscopic characterization of this compound. By leveraging data from analogous structures and established spectroscopic principles, researchers are equipped with a reliable reference for confirming the synthesis and purity of this important chemical building block. The detailed protocols provided herein offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible results that are essential for advancing research and development in medicinal chemistry.

References

-

Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in Drug Discovery: A New Stone in the Armamentarium. Angewandte Chemie International Edition, 49(48), 9052-9067. Available at: [Link]

-

Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., & Carreira, E. M. (2006). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. Available at: [Link]

An In-depth Technical Guide to the Stability and Reactivity Profile of N-methyloxetan-3-amine

<_SPLIT_TOKEN_FOR_THT_AND_RES>

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyloxetan-3-amine, a versatile synthetic building block, is of significant interest in medicinal chemistry and drug discovery. Its unique structural motif, featuring a strained four-membered oxetane ring coupled with a secondary amine, imparts a distinct combination of physicochemical properties and reactivity. This guide provides a comprehensive analysis of the stability and reactivity profile of this compound, offering insights into its handling, storage, and synthetic applications. By understanding the interplay between the inherent ring strain of the oxetane and the nucleophilicity of the methylamino group, researchers can effectively leverage this molecule for the design and synthesis of novel chemical entities with potential therapeutic applications.

Introduction: The Significance of the Oxetane Motif in Drug Discovery

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable scaffold in modern medicinal chemistry.[1] Its incorporation into drug candidates can lead to improvements in various pharmacologically relevant properties, including metabolic stability, aqueous solubility, and lipophilicity. The strained nature of the oxetane ring, with a ring strain energy of approximately 25.5 kcal/mol, makes it a reactive yet selectively addressable functional group.[2] This inherent reactivity, when properly controlled, can be exploited for the introduction of diverse substituents and the construction of complex molecular architectures.[2]

This compound, specifically, combines the advantageous features of the oxetane ring with the nucleophilic and basic properties of a secondary amine. This duality makes it a powerful tool for introducing the oxetane moiety into larger molecules, often leading to enhanced biological activity and improved pharmacokinetic profiles.[1]

Molecular Properties and Physicochemical Characteristics

A thorough understanding of the fundamental properties of this compound is crucial for its effective use in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₄H₉NO | [3] |

| Molecular Weight | 87.12 g/mol | [3] |

| Appearance | Colorless to Light yellow clear liquid | [4] |

| Boiling Point | 112.3 ± 33.0 °C (at 760 Torr) | [5] |

| Density | 0.96 ± 0.1 g/cm³ (at 20 °C) | [5] |

| LogP | -0.3954 | [3] |

| Topological Polar Surface Area (TPSA) | 21.26 Ų | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

The negative LogP value indicates the hydrophilic nature of this compound, a desirable characteristic for improving the solubility of drug candidates. The presence of both hydrogen bond donors and acceptors allows for versatile interactions with biological targets.

Stability and Handling

Proper storage and handling are paramount to maintain the integrity of this compound.

Storage Conditions

For long-term storage, it is recommended to keep this compound at 4°C, protected from light.[3] The compound is also noted to be hygroscopic and should be handled and stored under an inert gas atmosphere. The container should be kept tightly closed in a dry and well-ventilated place.

Thermal Stability and Degradation

While specific studies on the thermal degradation of this compound are not extensively documented, general principles of amine and oxetane chemistry can provide insights. Amines, in general, can undergo thermal degradation, and the presence of oxygen can lead to oxidative degradation, forming products such as ammonia, aldehydes, and carboxylic acids.[6] The strained oxetane ring may also be susceptible to thermal decomposition, although it is generally more stable than the corresponding epoxide.[7] High temperatures, especially in the presence of acidic or basic catalysts, could promote ring-opening reactions.

Incompatibility

This compound should be kept away from heat, sparks, open flames, and hot surfaces.[4] As a flammable liquid, precautionary measures against static discharge are necessary.[4] It is incompatible with strong oxidizing agents and strong acids.

Reactivity Profile

The reactivity of this compound is governed by two key functional groups: the secondary amine and the strained oxetane ring.

Reactivity of the Secondary Amine

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic and basic.[8] This allows it to participate in a variety of reactions common to secondary amines.

4.1.1. Nucleophilic Substitution Reactions

This compound can act as a nucleophile in SN2 reactions with alkyl halides.[9] However, it is important to note that the product of this reaction, a tertiary amine, is also nucleophilic and can compete with the starting material, potentially leading to the formation of quaternary ammonium salts.[10][11]

4.1.2. Acylation Reactions

The secondary amine readily reacts with acyl chlorides and acid anhydrides to form stable amide products.[8] These reactions are typically fast and high-yielding.[10]

4.1.3. Reactions with Carbonyl Compounds

This compound can react with aldehydes and ketones. With aldehydes and ketones that have an alpha-hydrogen, it can form enamines in a reversible, acid-catalyzed reaction.[12]

4.1.4. Reactions with Sulfonyl Chlorides

Similar to acylation, this compound reacts with sulfonyl chlorides to form sulfonamides.[12] This reaction is often used in the Hinsberg test to distinguish between primary, secondary, and tertiary amines.[11]

Reactivity of the Oxetane Ring

The inherent ring strain of the oxetane makes it susceptible to ring-opening reactions, particularly under acidic conditions.[2][7] While less reactive than epoxides, the oxetane ring can be opened by strong nucleophiles or under Lewis acid catalysis.[2][7]

4.2.1. Acid-Catalyzed Ring Opening

In the presence of even mild acids, oxetanes can undergo ring-opening.[7] The protonated oxetane is highly susceptible to nucleophilic attack. The regioselectivity of the ring-opening will depend on the nature of the nucleophile and the substitution pattern of the oxetane.

It is important to consider that the secondary amine within the this compound molecule can also be protonated, which may influence the reactivity of the oxetane ring under acidic conditions.

Synthetic Protocols

General Procedure for N-Alkylation

Objective: To synthesize a tertiary amine via nucleophilic substitution.

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

A non-nucleophilic base (e.g., Hünig's base) to scavenge the acid byproduct[10]

-

Anhydrous aprotic solvent (e.g., acetonitrile, DMF)

Procedure:

-

Dissolve this compound and the non-nucleophilic base in the anhydrous solvent under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Add the alkyl halide dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

General Procedure for N-Acylation

Objective: To synthesize an amide derivative.

Materials:

-

This compound

-

Acyl chloride or acid anhydride

-

A non-nucleophilic base (e.g., triethylamine, pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, THF)

Procedure:

-

Dissolve this compound and the base in the anhydrous solvent under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Add the acyl chloride or acid anhydride dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Conclusion

This compound is a valuable and versatile building block in contemporary drug discovery and organic synthesis. Its stability profile requires careful handling and storage to prevent degradation. The dual reactivity of the secondary amine and the strained oxetane ring offers a rich landscape for chemical transformations. A comprehensive understanding of its stability and reactivity, as outlined in this guide, is essential for researchers to fully exploit the potential of this unique molecule in the development of novel chemical entities with improved physicochemical and pharmacological properties.

References

- Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new building block.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from a generic Sigma-Aldrich SDS for a similar amine.

-

PubChem. (n.d.). 3-Amino-3-methyloxetane. Retrieved from [Link]

-

Wikipedia. (n.d.). Oxetane. Retrieved from [Link]

-

Journal of the Chemical Society, Dalton Transactions. (n.d.). Ring-opening reactions of oxacyclobutane. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Reactions of Amines. Retrieved from [Link]

-

University of Kentucky. (n.d.). Thermal Degradation of Amines for CO2 Capture. Retrieved from [Link]

-

Request PDF. (2025). A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine. Retrieved from [Link]

-

ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Retrieved from [Link]

-

NIH. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from [Link]

-

Reddit. (2021). ring strain and reactivity. Retrieved from [Link]

-

ResearchGate. (n.d.). Top selling drugs: Selected important drugs containing N-methyl moiety. Retrieved from [Link]

-

FORCE Technology. (n.d.). Emissions and formation of degradation products in amine- based carbon capture plants. Retrieved from [Link]

-

NIH. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-ethyl-n-methyloxetan-3-amine (C6H13NO). Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved from [Link]

-

Chemguide. (n.d.). amines as nucleophiles. Retrieved from [Link]

-

MSU chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Retrieved from [Link]

- MSU chemistry. (n.d.). Amine Reactivity.

-

ResearchGate. (n.d.). Novel degradation products of ethanolamine (MEA) in CO2 capture conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. Retrieved from [Link]

-

PubChem. (n.d.). N-methylhexan-3-amine. Retrieved from [Link]

-

Nine Chongqing Chemdad Co., Ltd. (n.d.). 3-OXETANAMINE, 3-METHYL-. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 952182-03-5 | TCI AMERICA [tcichemicals.com]

- 5. chembk.com [chembk.com]

- 6. forcetechnology.com [forcetechnology.com]

- 7. Oxetane - Wikipedia [en.wikipedia.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Amine Reactivity [www2.chemistry.msu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Amine Reactivity [www2.chemistry.msu.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

N-methyloxetan-3-amine solubility in different solvents

An In-depth Technical Guide to the Solubility of N-methyloxetan-3-amine for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This compound is a valuable building block in modern medicinal chemistry, prized for its ability to enhance the physicochemical properties of drug candidates. The oxetane motif, a four-membered cyclic ether, is increasingly utilized as a strategic tool to improve aqueous solubility, metabolic stability, and lipophilicity.[1][2] This guide provides a comprehensive overview of the solubility of this compound across a range of common laboratory solvents. We will delve into the molecular characteristics governing its solubility, present a detailed solubility profile, and provide robust, field-proven protocols for its experimental determination. This document is intended to serve as a critical resource for researchers, enabling informed decisions in reaction design, purification, and formulation development.

The Strategic Importance of this compound in Medicinal Chemistry

The incorporation of small, polar, and three-dimensional motifs is a cornerstone of modern drug design. The oxetane ring has emerged as a particularly attractive scaffold for its ability to beneficially modulate key drug-like properties.[3] Unlike its carbocyclic or gem-dimethyl counterparts, the oxetane introduces polarity without a significant increase in molecular weight, a feature that can be leveraged to overcome solubility challenges in drug discovery campaigns.[1][4]

This compound exemplifies this principle. It combines the hydrophilic oxetane ring with a secondary amine, a common pharmacophoric element. The electron-withdrawing nature of the oxetane's oxygen atom can also reduce the basicity of the adjacent amine, a tactic used to mitigate liabilities such as hERG channel inhibition.[2] Understanding the solubility of this building block is the first step in harnessing its full potential.

Physicochemical Properties of this compound

A compound's fundamental properties are the primary determinants of its solubility. The table below summarizes the key physicochemical characteristics of this compound.

| Property | Value | Source |

| CAS Number | 952182-03-5 | [5] |

| Molecular Formula | C₄H₉NO | [5] |

| Molecular Weight | 87.12 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 121.4 °C | |

| Density | 0.979 g/mL at 25 °C | |

| Predicted pKa | 8.67 ± 0.20 | [6] |

| LogP | -0.3954 | [5] |

| Topological Polar Surface Area (TPSA) | 21.26 Ų | [5] |

| Aqueous Solubility | Very Soluble (307 g/L at 25°C) | [6] |

The Molecular Basis of Solubility: A Theoretical Framework

The principle of "like dissolves like" governs solubility. This is a direct consequence of the intermolecular forces between solute and solvent molecules. For this compound, three primary forces are at play:

-

Hydrogen Bonding: The secondary amine (-NH) acts as a hydrogen bond donor, while the nitrogen and the oxetane oxygen act as hydrogen bond acceptors. This is the dominant interaction in protic solvents like water and alcohols.

-

Dipole-Dipole Interactions: The polar C-O and C-N bonds create a significant molecular dipole, allowing for favorable interactions with other polar molecules (e.g., DMSO, acetonitrile).

-

Van der Waals Forces: These weaker, non-specific interactions occur between the aliphatic portions of the molecule and the solvent. They are the primary mode of interaction in non-polar solvents.

The high polarity, low LogP, and capacity for hydrogen bonding all predict excellent solubility in polar solvents, particularly polar protic solvents.

Caption: Molecular features of this compound governing solvent interactions.

Comprehensive Solubility Profile

The following table provides a qualitative and quantitative summary of the solubility of this compound in a variety of common laboratory solvents. The qualitative assessments are based on the molecule's physicochemical properties and established principles of amine solubility.[7]

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Water (H₂O) | Polar Protic | Very High (307 g/L) [6] | Strong hydrogen bonding with both the amine and oxetane moieties. The small aliphatic backbone (4 carbons) ensures miscibility.[7] |

| Methanol (MeOH) | Polar Protic | Miscible | Excellent hydrogen bond donor and acceptor. Similar polarity to the solute. |

| Ethanol (EtOH) | Polar Protic | Miscible | Strong hydrogen bonding capability and polar nature ensure miscibility. |

| Isopropanol (IPA) | Polar Protic | Miscible | Similar to other short-chain alcohols, strong polar interactions dominate. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Miscible | Highly polar solvent, excellent at solvating polar molecules through dipole-dipole interactions.[8] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Miscible | Strong polar aprotic solvent capable of solvating the polar functional groups of the amine.[8] |

| Acetonitrile (ACN) | Polar Aprotic | Soluble | A polar aprotic solvent, though generally a weaker solvent for very polar molecules than DMSO or DMF.[9][10] |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Moderate polarity allows for dissolution, likely miscible or highly soluble. |

| Dichloromethane (DCM) | Less Polar | Moderately Soluble | The molecule's polarity limits solubility, but some dissolution is expected.[8] |

| Ethyl Acetate (EtOAc) | Less Polar | Slightly Soluble | Lower polarity compared to DCM; solubility is likely limited. |

| Toluene | Non-Polar | Sparingly Soluble / Insoluble | Mismatch in polarity; only weak van der Waals interactions are possible. |

| Hexanes | Non-Polar | Insoluble | Highly non-polar solvent, incompatible with the polar functional groups of the molecule.[8] |

Gold-Standard Protocols for Solubility Determination

Accurate solubility data is paramount for reproducible research. While kinetic solubility assays are useful for high-throughput screening[11], thermodynamic solubility, determined by the shake-flask method, remains the gold standard for its accuracy and reliability.[12][13]

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

This protocol describes the definitive measurement of equilibrium solubility.

Causality: The objective is to create a saturated solution where the dissolved solute is in equilibrium with an excess of undissolved solid (or liquid) phase. A prolonged incubation with agitation ensures this equilibrium is reached. Subsequent separation of the solid and analysis of the liquid phase provides the solubility value.[13]

Caption: Experimental workflow for the Shake-Flask thermodynamic solubility assay.

Step-by-Step Methodology:

-

Preparation: To a series of glass vials, add a known volume of the desired solvent (e.g., 2 mL).

-

Addition of Solute: Add an excess amount of this compound to each vial. The key is to ensure undissolved material is clearly visible after initial mixing, indicating saturation.[13]

-

Equilibration: Seal the vials and place them in an incubator shaker set to a constant temperature (e.g., 25°C). Agitate for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: Remove the vials and allow them to stand at the same constant temperature to let the excess solute settle. To ensure complete removal of undissolved material, centrifuge the vials at high speed or filter the supernatant through a solvent-compatible 0.22 µm syringe filter.[11][12] This step is critical to prevent overestimation of solubility.

-

Quantification: Carefully take a precise aliquot of the clear supernatant.

-

Dilution: Perform a series of accurate serial dilutions of the supernatant into a suitable mobile phase or solvent for analysis.

-

Analysis: Determine the concentration of the diluted samples using a validated analytical method such as HPLC, GC, or UV-Vis spectroscopy against a standard curve prepared with known concentrations of this compound.[14]

Protocol 2: High-Throughput Kinetic Solubility Assay

This method is adapted for early-stage discovery where speed is essential and large quantities of compound are unavailable.

Causality: This assay measures how readily a compound precipitates from a supersaturated solution, typically created by adding a DMSO stock solution to an aqueous buffer.[11] It provides a rapid assessment of solubility but may overestimate the true thermodynamic value.[13]

Step-by-Step Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).[11]

-

Assay Plate Preparation: In a 96-well plate, add aqueous buffer (e.g., phosphate-buffered saline, PBS).

-

Addition: Add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL of stock into 198 µL of buffer) and mix. This rapid change in solvent environment induces precipitation for poorly soluble compounds.

-

Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).[12]

-

Filtration: Transfer the contents to a filter plate and separate the precipitate from the solution via centrifugation or vacuum.

-

Analysis: Analyze the concentration of the compound in the filtrate, typically using UV-Vis spectroscopy or LC-MS/MS, and compare it to a calibration curve.[11][15]

Practical Applications and Strategic Considerations

A thorough understanding of solubility is not an academic exercise; it directly informs critical decisions in the laboratory.

-

Reaction Chemistry: The choice of solvent can dictate reaction kinetics, yield, and purity. Given its high polarity, this compound is best suited for reactions in polar solvents like alcohols, DMF, or DMSO. Using a non-polar solvent like toluene would likely result in a heterogeneous mixture, requiring phase-transfer catalysts or elevated temperatures.

-

Work-up and Purification: The amphipathic nature of this compound allows for strategic manipulation during purification. Because it is a base, its solubility can be dramatically altered by pH.

-

Acidic Extraction: To separate it from non-basic impurities, the reaction mixture can be diluted with a water-immiscible solvent (e.g., DCM) and washed with aqueous acid (e.g., 1 M HCl). The amine will be protonated to form a highly water-soluble ammonium salt and move to the aqueous phase.[7][16]

-

Basification and Re-extraction: The aqueous layer can then be basified (e.g., with NaOH) to regenerate the neutral, organic-soluble amine, which can be re-extracted into an organic solvent.

-

-

Biological Screening and Formulation: The high aqueous solubility of this compound is a significant advantage for in vitro biological assays, minimizing the need for co-solvents like DMSO which can be confounding factors.[11] This property is a primary reason for incorporating the oxetane motif into drug candidates, as it can directly lead to improved oral bioavailability.[2]

Conclusion

This compound is a potent tool for medicinal chemists, offering a reliable method to enhance the aqueous solubility and overall physicochemical profile of lead compounds. Its molecular structure, featuring a polar oxetane ring and a secondary amine capable of hydrogen bonding, renders it highly soluble in polar protic and aprotic solvents while being largely insoluble in non-polar media. The strategic manipulation of pH provides a powerful handle for its purification and handling. The robust experimental protocols provided herein offer a clear path to generating reliable solubility data, empowering researchers to fully leverage the advantages of this important chemical building block in their drug discovery and development endeavors.

References

-

Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11625–11678. [Link]

-

Mihai, C., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12582–12619. [Link]

-

Bull, J. A., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery. [Link]

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

-

Antopolsky, M., et al. (2020). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Advances, 10(29), 17094–17106. [Link]

-

Martinez, M. N., & Amidon, G. L. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(1), 6–10. [Link]

-

Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2). [Link]

-

Zhou, L., et al. (2012). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 13(4), 1362–1365. [Link]

-

Solubility of Things. (n.d.). Spectroscopic Techniques. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (3-Methyloxetan-3-yl)methanamine. PubChem Compound Database. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Wohnsland, F., & Faller, B. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 908–915. [Link]

-

Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21. [Link]

-

Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]

-

Hartono, A., et al. (2017). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 56(45), 13111–13119. [Link]

-

Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scientific Research Publishing. [Link]

-

O'Keefe, S. D., et al. (2025). Probing polarity structure–function relationships in amine–water mixtures. Chemical Science, 16(2), 234-242. [Link]

-

Acros Pharmatech. (n.d.). This compound. Retrieved from [Link]

-

Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

-

Quora. (2018). How does branching increase the solubility in amines? Retrieved from [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

Neiner, D., et al. (2011). Solubility thermodynamics of amine boranes in polar solvents. Journal of Materials Chemistry, 21(23), 8527-8532. [Link]

-

Journal of Chemical Education. (1982). The Analysis of an Amine Mixture: An Introductory Analysis Experiment. Journal of Chemical Education, 59(1), 69. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Amino-3-methyloxetane. PubChem Compound Database. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C4H9NO). Retrieved from [Link]

-

Capot Chemical. (n.d.). Specifications of this compound. Retrieved from [Link]

-

ResearchGate. (2022). Top selling drugs: Selected important drugs containing N-methyl moiety. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Amine Value Determination of Polymers by Nonaqueous Titration. Retrieved from [Link]

-

Wikipedia. (n.d.). Acetonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of surfactant materials in acetonitrile at 20 °C. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemscene.com [chemscene.com]

- 6. This compound [acrospharma.co.kr]

- 7. moorparkcollege.edu [moorparkcollege.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Acetonitrile - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. enamine.net [enamine.net]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. improvedpharma.com [improvedpharma.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. www1.udel.edu [www1.udel.edu]

N-Methyloxetan-3-amine: A Technical Guide to Commercial Availability and Synthesis for Drug Discovery Professionals

Introduction: The Rising Prominence of the Oxetane Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of novel bioisosteres to optimize the physicochemical and pharmacokinetic properties of lead compounds is a paramount objective. Among the saturated heterocycles that have garnered significant attention, the oxetane ring has emerged as a valuable scaffold.[1] Its unique conformational properties, ability to act as a hydrogen bond acceptor, and its role as a "polar non-basic" motif contribute to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability in drug candidates.[1] The introduction of an oxetane can favorably influence the basicity of proximal amines, a critical parameter in drug design.[1] This guide focuses on a key derivative, N-methyloxetan-3-amine, providing an in-depth overview of its commercial availability and a detailed, practical guide to its synthesis for researchers and scientists in the field of drug development.

Commercial Availability of this compound

This compound (CAS No. 952182-03-5) is readily available from a variety of chemical suppliers, catering to both small-scale research and larger-scale developmental needs. The compound is typically offered as a colorless to light yellow liquid. Below is a comparative table of prominent suppliers and their product specifications.

| Supplier | Product Number | Purity | Available Quantities |

| ChemScene | CS-0040193 | ≥98% | Inquire for bulk |

| TCI Chemicals | M3619 | >95.0% (GC) | 200mg, 1g |

| Sigma-Aldrich | Discontinued | 97% | - |

| Santa Cruz Biotechnology | sc-485839 | Inquire | Inquire |

| BOC Sciences | Inquire | Inquire | Custom synthesis available |

| Toronto Research Chemicals | Inquire | Inquire | Custom synthesis available |

Note: Availability and product specifications are subject to change. It is recommended to consult the respective supplier's website for the most current information.

Synthetic Route to this compound: Reductive Amination of Oxetan-3-one

The most common and efficient laboratory-scale synthesis of this compound involves the reductive amination of oxetan-3-one with methylamine.[2][3] This two-step, one-pot reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation due to its mildness and selectivity for imines over ketones.[4][5][6]

Experimental Protocol:

Materials:

-

Oxetan-3-one

-

Methylamine solution (e.g., 40% in water or 2.0 M in THF)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add oxetan-3-one (1.0 eq). Dissolve the ketone in an appropriate solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

-

Amine Addition: Add methylamine solution (1.5-2.0 eq) to the stirred solution of oxetan-3-one. If using a salt form of methylamine (e.g., methylamine hydrochloride), a base such as triethylamine (NEt₃) or sodium acetate may be required to liberate the free amine.

-

Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be gently warmed if necessary.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Carefully add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the stirred solution. The addition should be controlled to manage any potential exotherm.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, or until the reaction is complete as monitored by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to afford this compound as a clear liquid. Due to the volatility and basic nature of the product, care should be taken during purification. The use of a mobile phase containing a small amount of a volatile base (e.g., triethylamine) can improve chromatographic performance.[7] Alternatively, purification can be achieved via distillation under reduced pressure.

Causality Behind Experimental Choices:

-

Solvent: 1,2-Dichloroethane (DCE) is often the preferred solvent for reductive aminations with sodium triacetoxyborohydride as it is aprotic and does not interfere with the reducing agent.[4]

-

Reducing Agent: Sodium triacetoxyborohydride is chosen for its selectivity. It is less reactive than sodium borohydride and will preferentially reduce the protonated imine (iminium ion) in the presence of the starting ketone, minimizing the formation of the corresponding alcohol as a byproduct.[5][6]

-

Stoichiometry: An excess of the amine and the reducing agent is used to drive the reaction to completion.

-

Purification: The basic nature of the amine product necessitates careful consideration during purification. Acid-free workup conditions and potentially basic-treated silica gel or the addition of a volatile base to the eluent are recommended to prevent product loss on the column.[7]

Visualizing the Synthesis:

Caption: Synthetic workflow for this compound.

Conclusion

This compound is a valuable building block for drug discovery, offering a means to introduce the beneficial oxetane motif into lead compounds. Its commercial availability from several suppliers facilitates its direct use in research and development. Furthermore, a reliable and scalable synthesis via the reductive amination of oxetan-3-one provides a practical route for its in-house preparation. This guide provides the necessary technical information for researchers to confidently source or synthesize this compound for their drug discovery programs.

References

-

Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

-

Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996. [Link]

-

Magano, J., & Dunetz, J. R. "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Organic Process Research & Development, 2006. [Link]

-

Pouliot, M., et al. "Trichloroacetic acid fueled practical amine purifications." PubMed Central, 2022. [Link]

-

HSAS Removal Unit (RU). Amines Purification. [Link]

-

Chemistry Steps. Reductive Amination. [Link]

-

Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

-

Sciencemadness Discussion Board. wet aminative reduction. [Link]

- Google Patents.

-

Wikipedia. Reductive amination. [Link]

-

Burkhard, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 2016. [Link]

-

The Journal of Organic Chemistry. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. [Link]

- Google Patents.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. Sodium triacetoxyborohydride [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. biotage.com [biotage.com]

The Strategic Role of N-methyloxetan-3-amine in Modern Drug Discovery: A Technical Guide

Foreword: Beyond a Simple Building Block

In the intricate chess game of drug discovery, every molecular modification is a strategic move aimed at optimizing a compound's interaction with its biological target while ensuring favorable pharmacokinetic properties. Among the vast arsenal of chemical scaffolds available to medicinal chemists, the oxetane ring has emerged as a particularly powerful piece. This guide delves into the core of this strategy, focusing on a versatile and increasingly important derivative: N-methyloxetan-3-amine. We will move beyond a superficial overview to dissect the underlying principles that make this compound a valuable tool for researchers, scientists, and drug development professionals. Our exploration will be grounded in the principles of causality, self-validating protocols, and authoritative scientific evidence.

The Oxetane Motif: A Paradigm Shift in Physicochemical Property Modulation

The four-membered oxetane ring, once considered a synthetic curiosity, is now a celebrated motif in medicinal chemistry.[1][2] Its rise to prominence is not accidental but is rooted in its unique ability to address several critical challenges in drug design simultaneously. The incorporation of an oxetane can beneficially influence a compound's solubility, metabolic stability, and lipophilicity, while also affecting the basicity of nearby amines.[1][2]

This compound, with its strategic placement of a methylamino group on the oxetane core, offers a ready-to-use building block that embodies these advantages. Its primary value lies not in its intrinsic biological activity, but in its capacity to serve as a sophisticated modulator of a larger molecule's properties.

Core Applications in Medicinal Chemistry

Bioisosteric Replacement: A Game of Molecular Mimicry

Bioisosterism, the strategy of replacing one functional group with another that has similar physical or chemical properties, is a cornerstone of drug optimization.[3][4] this compound and its parent scaffold are excellent examples of this principle in action.

-

Carbonyl and Gem-Dimethyl Isostere: The oxetane ring is a recognized isostere for carbonyl groups and gem-dimethyl moieties.[1][2][5] This substitution can enhance metabolic stability by removing a potential site of enzymatic oxidation (in the case of gem-dimethyl) or reduction (in the case of a carbonyl). The polar nature of the oxetane's ether oxygen can also help to maintain or improve solubility.[1][2]

-

Improving "Druglike" Properties: The small, polar nature of the oxetane heterocycle has led to its widespread adoption as a pendant motif to enhance "druglike" characteristics, particularly aqueous solubility, and to create novel intellectual property.[1]

Fine-Tuning Amine Basicity (pKa)

The pKa of an amine is a critical parameter that influences its ionization state at physiological pH, which in turn affects its target binding, membrane permeability, and potential for off-target effects. The electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the pKa of a proximal amine.[3] This can be a highly desirable feature in drug design, for instance, to reduce interactions with the hERG channel, a common source of cardiotoxicity.

| Moiety | Typical pKa Range | Implication in Drug Design |

| Acyclic secondary amine | 10.5 - 11.5 | Often highly protonated at physiological pH, which can limit cell permeability. |

| N-methyl-azetidine | 9.5 - 10.5 | Reduced basicity compared to acyclic amines, but still largely protonated. |

| This compound | ~7.5 - 8.5 | Significantly lower pKa, leading to a higher proportion of the neutral species at physiological pH, potentially improving oral absorption and reducing certain off-target activities.[3] |

Enhancing Metabolic Stability

The introduction of an this compound moiety can sterically hinder adjacent sites that are susceptible to metabolic enzymes, such as cytochrome P450s. This can lead to a reduction in metabolic clearance and an increase in the drug's half-life.

Potential Therapeutic Areas of Impact

While this compound itself is not a therapeutic agent, its incorporation into larger molecules has shown promise in various therapeutic areas, particularly in the development of novel ligands for central nervous system (CNS) targets.[6]

-

GPCRs and Neurotransmitter Transporters: The structural rigidity and polarity of the oxetane ring make it an attractive feature for ligands targeting G-protein coupled receptors (GPCRs) and neurotransmitter transporters. The ability to fine-tune the pKa of the amine is especially crucial for CNS drugs, as it can influence their ability to cross the blood-brain barrier.

-

Dopamine Transporter Inhibitors: Analogues of fluoxetine where the N-methyl amine group has been modified have been investigated as dopamine transporter inhibitors.[7] This suggests that this compound could be a valuable building block for developing novel CNS agents.

Experimental Protocols for Evaluation

The successful application of this compound in a drug discovery program relies on rigorous experimental validation of its effects on a molecule's properties. Below are representative protocols for assessing key parameters.

Workflow for Assessing the Impact of this compound Incorporation

Caption: A typical workflow for evaluating the impact of incorporating an this compound moiety into a lead compound.

Protocol for In Vitro Metabolic Stability Assessment

Objective: To determine the rate of metabolic clearance of a compound containing the this compound moiety in the presence of liver microsomes.

Materials:

-

Test compound

-

Liver microsomes (human, rat, or mouse)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine the liver microsomes and phosphate buffer. Pre-warm the mixture at 37°C.

-

Add the test compound to the microsome mixture to initiate the reaction.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.

-

Centrifuge the quenched samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol for Lipophilicity Determination (LogD)

Objective: To measure the distribution coefficient (LogD) of a compound at a specific pH, typically 7.4.

Materials:

-

Test compound

-

Octanol

-

Phosphate buffer (pH 7.4)

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound.

-

In a vial, combine a known volume of octanol and phosphate buffer (pH 7.4).

-

Add a small amount of the test compound stock solution to the biphasic system.

-

Vortex the mixture vigorously for several minutes to allow for partitioning.

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

Carefully collect aliquots from both the octanol and the aqueous layers.

-